molecular formula C21H22FN3O2 B4509301 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B4509301
M. Wt: 367.4 g/mol
InChI Key: UPTMZFRMBOYHTN-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and an ethanone linker connected to a 5-methoxyindole moiety. This structure combines pharmacophoric elements common in antipsychotic and antiproliferative agents, including arylpiperazine (dopamine/serotonin receptor modulation) and indole derivatives (kinase inhibition and metabolic stability) .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-19-6-7-20-16(14-19)8-9-25(20)15-21(26)24-12-10-23(11-13-24)18-4-2-17(22)3-5-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMZFRMBOYHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the individual components. The piperazine derivative can be synthesized through nucleophilic substitution reactions involving 4-fluoroiodobenzene and piperazine . The indole derivative can be synthesized through various methods, including Fischer indole synthesis and other cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of 2-(arylpiperazin-1-yl)-1-(heteroaryl)ethanones. Key structural variations and their pharmacological implications are summarized below:

Compound Name / ID (Evidence Source) Substituents on Piperazine Substituents on Ethanone-Linked Moiety Key Properties/Activities
Target Compound 4-Fluorophenyl 5-Methoxyindole Hypothesized dual 5-HT/D2 receptor modulation (inferred from structural analogs)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () 2-Methoxyphenyl Biphenyl Atypical antipsychotic: High anti-dopaminergic/serotonergic activity, low catalepsy
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone () 2,3-Dichlorophenyl Biphenyl Enhanced antipsychotic efficacy; QSAR correlates with QPlogBB (brain/blood partition)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g, ) Phenylsulfonyl Tetrazolylthio Antiproliferative activity (melting point: 133–135°C; molecular weight: 513.09 g/mol)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Phenylsulfonyl Triazolylthio-phenyl Structural rigidity due to triazole; potential antifungal/antiparasitic applications
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone () Diphenylmethyl 3-Isopropyl-2-methylindole Bulky substituents enhance lipophilicity; potential CNS penetration

Key Observations:

  • Piperazine Substitution: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and receptor binding compared to electron-donating groups (e.g., 2-methoxyphenyl in ) .
  • Ethanone-Linked Moieties: Indole derivatives (e.g., 5-methoxyindole) enhance π-π stacking with aromatic residues in receptor pockets, while tetrazole/thioether groups () improve antiproliferative activity via thiol interactions .
  • Melting Points: Compounds with trifluoromethyl or nitro substituents (e.g., 7o in : 154–156°C) exhibit higher melting points than methoxy analogs (e.g., 7n: 161–163°C), reflecting increased crystallinity from polar groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

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